

Core Analysis for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Dbco-peg4-mmaf*

Cat. No.: *B2827153*

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DBCO-PEG4-MMAF is a pivotal antibody-drug conjugate (ADC) linker-payload, combining a potent cytotoxic agent with a versatile conjugation moiety. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in oncology and drug development.

Chemical Properties and Data

DBCO-PEG4-MMAF is comprised of three key components: a Dibenzocyclooctyne (DBCO) group for antibody conjugation, a hydrophilic polyethylene glycol (PEG4) spacer, and the highly potent anti-neoplastic agent, Monomethyl Auristatin F (MMAF).^{[1][2][3]} The DBCO group facilitates a copper-free click chemistry reaction, enabling covalent attachment to azide-modified antibodies.^{[2][3]} The PEG4 linker enhances the solubility and pharmacokinetic profile of the resulting ADC.

Table 1: Physicochemical Properties of **DBCO-PEG4-MMAF**

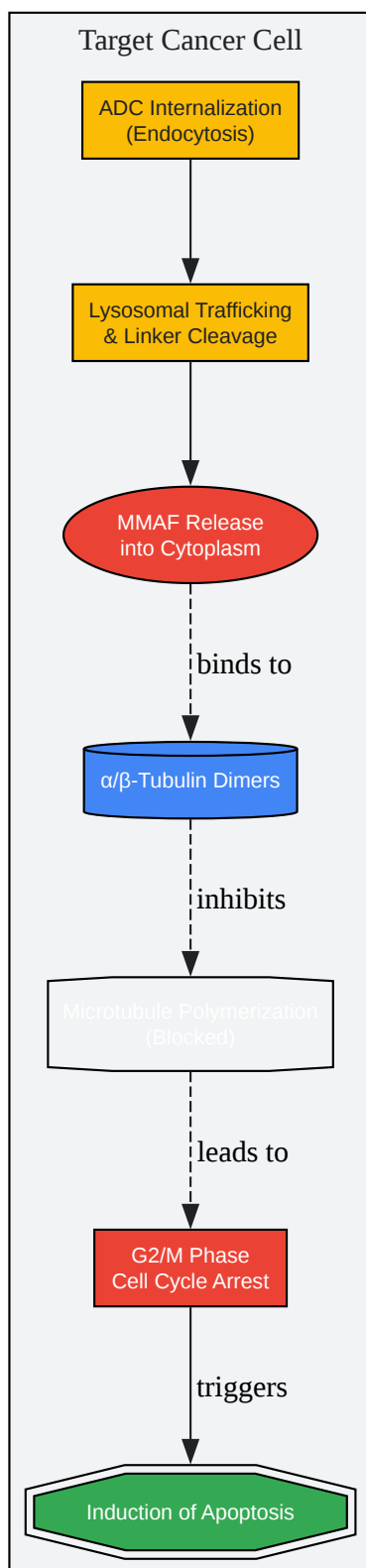
Property	Value	Citations
CAS Number	2360411-65-8	
Molecular Formula	C ₆₉ H ₉₉ N ₇ O ₁₅	
Molecular Weight	1266.6 g/mol	
Appearance	White to off-white solid	
Purity	≥95%	
Solubility	DMSO, DMF, DCM	
Storage	Store at -20°C. Unstable in solution; prepare fresh.	

Mechanism of Action

The efficacy of **DBCO-PEG4-MMAF** as an ADC payload is rooted in the potent cytotoxic activity of MMAF. MMAF is a synthetic analog of dolastatin 10, a natural antimitotic agent. Its primary mechanism involves the disruption of microtubule dynamics, which are fundamental to cell division.

- **Inhibition of Tubulin Polymerization:** MMAF functions as a powerful antitubulin agent by binding to tubulin dimers. This binding prevents their polymerization into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis.
- **Cell Cycle Arrest:** The disruption of microtubule formation activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. The SAC's failure to detect properly attached microtubules leads to a sustained arrest in the G2/M phase of the cell cycle.
- **Induction of Apoptosis:** Prolonged mitotic arrest is an unsustainable state for the cell. This cellular stress, combined with the sustained activation of the SAC, triggers the intrinsic (mitochondrial) pathway of apoptosis, leading to programmed cell death.

MMAF is intentionally designed with a charged C-terminal phenylalanine, which limits its ability to permeate cell membranes. This property reduces its systemic toxicity as a free drug and makes it highly dependent on antibody-mediated delivery into target cancer cells.



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Caption: Mechanism of action of MMAF following ADC internalization.

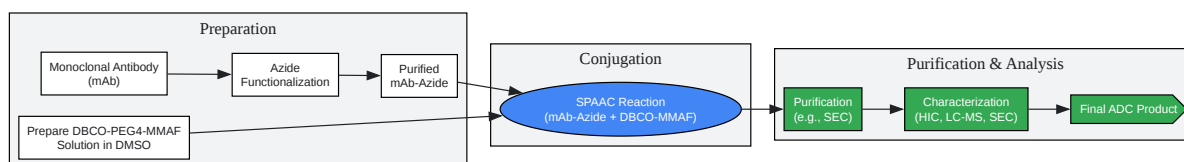
Experimental Protocols

The conjugation of **DBCO-PEG4-MMAF** to a monoclonal antibody (mAb) is achieved via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This process requires the antibody to be functionalized with an azide group.

General Protocol for Antibody Conjugation

- Antibody Preparation (Azide Functionalization):
 - Modify the antibody to introduce azide groups. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent or enzymatic modification of glycans.
 - Purify the azide-modified antibody using a desalting column to remove excess reagents. The buffer should be amine- and azide-free (e.g., PBS).
- **DBCO-PEG4-MMAF** Preparation:
 - Immediately before use, dissolve **DBCO-PEG4-MMAF** in an anhydrous organic solvent like DMSO to create a stock solution (e.g., 10-20 mM).
- Conjugation Reaction:
 - Add a molar excess of the **DBCO-PEG4-MMAF** solution to the azide-modified antibody. A typical starting point is 5-10 equivalents of the linker-drug per antibody.
 - Incubate the reaction mixture. A common condition is room temperature for 4-12 hours or 4°C overnight (≥12 hours). The reaction proceeds without the need for a copper catalyst.
- Purification of the ADC:
 - Remove unreacted **DBCO-PEG4-MMAF** and other small molecules from the conjugated antibody.
 - Purification can be performed using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

- Characterization of the ADC:
 - Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This is commonly measured using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
 - Purity and Aggregation: Analyze the final ADC product for purity and the presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).
 - Confirmation: Confirm successful conjugation and the integrity of the ADC using techniques like SDS-PAGE and Mass Spectrometry.



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Caption: General workflow for ADC synthesis using **DBCO-PEG4-MMAF**.

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